molecular formula C20H20N2O4S B4157911 2-phenyl-4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazol-5-amine

2-phenyl-4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazol-5-amine

Cat. No.: B4157911
M. Wt: 384.5 g/mol
InChI Key: JVGFYCULNMHZPH-UHFFFAOYSA-N
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Description

2-phenyl-4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.11437830 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be kinases, as suggested by the “CBKinase1” prefix in some of its names . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . Aberrant kinase regulation and catalysis are directly associated with more than 200 diseases, especially cancer .

Mode of Action

It is likely to inhibit the activity of its target kinases, given the common mechanism of action of kinase inhibitors . Kinase inhibitors often occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrates .

Biochemical Pathways

The affected pathways would depend on the specific kinases targeted by the compound. Kinases regulate key signaling pathways involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . Therefore, the compound could potentially affect any of these processes.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific kinases it targets and the pathways these kinases are involved in. Potential effects could include changes in cell cycle progression, gene expression, cell morphology, cell adhesion, and signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the presence of ATP, given that kinase inhibitors often compete with ATP for binding to the kinase .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c23-27(24,17-11-5-2-6-12-17)20-19(21-14-16-10-7-13-25-16)26-18(22-20)15-8-3-1-4-9-15/h1-6,8-9,11-12,16,21H,7,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGFYCULNMHZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-phenyl-4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazol-5-amine
Reactant of Route 3
2-phenyl-4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazol-5-amine
Reactant of Route 4
2-phenyl-4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazol-5-amine
Reactant of Route 5
2-phenyl-4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazol-5-amine
Reactant of Route 6
2-phenyl-4-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-oxazol-5-amine

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